6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-8-13(2)28(24-12)16-5-6-17(29)27(25-16)11-14-9-26(10-14)18-15(19(20,21)22)4-3-7-23-18/h3-8,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMTYXOBACYOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives and pyridine-based scaffolds. The synthetic pathway generally includes:
- Formation of the Pyrazole Ring : Using 3,5-dimethylpyrazole as a precursor.
- Azetidine Integration : Incorporating the azetidine moiety through nucleophilic substitution reactions.
- Dihydropyridazinone Formation : Completing the structure by forming the dihydropyridazinone core through cyclization reactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated a series of substituted compounds for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives showed IC90 values ranging from 3.73 to 4.00 µM, indicating potent activity against tuberculosis pathogens .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HEK-293. Most active derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for potential drug development .
The proposed mechanism of action for these compounds includes inhibition of key bacterial enzymes and disruption of cellular processes. For instance, pyrazole derivatives often interfere with DNA synthesis and cell division in microbial cells .
Case Study 1: Antitubercular Activity
In a systematic investigation, several pyrazole derivatives were tested for their efficacy against Mycobacterium tuberculosis. The findings highlighted that specific substitutions on the pyrazole ring significantly enhanced biological activity. Notably, one compound from the series exhibited an IC50 value as low as 1.35 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Spectrum
Another study focused on the antimicrobial spectrum of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations lower than 100 µg/mL .
Data Tables
| Compound Name | IC50 (µM) | Target Pathogen | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis | Low |
| Compound B | 4.00 | Mycobacterium tuberculosis | Moderate |
| Compound C | 30.00 | Staphylococcus aureus | Low |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. The presence of the pyrazole moiety in this compound may confer similar effects, making it a candidate for further studies in antimicrobial drug development .
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Studies have shown that compounds containing pyrazole and related structures can inhibit DHODH, an enzyme critical in the de novo synthesis of pyrimidines. This inhibition is particularly relevant in the context of treating autoimmune diseases and certain cancers . The specific structure of this compound could enhance its efficacy as a DHODH inhibitor.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, which could lead to novel treatments for chronic inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multi-step reactions involving the appropriate precursors. For instance, reactions involving active methylene compounds and hydrazones have been reported to yield pyridazinone derivatives effectively . The exploration of synthetic pathways not only aids in producing this compound but also facilitates the development of analogs with enhanced biological activities.
Case Studies
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including coupling the azetidine and pyridazine moieties. Critical challenges include steric hindrance from the trifluoromethylpyridine group and maintaining regioselectivity during pyrazole substitution. Optimization requires controlling reaction parameters such as temperature (e.g., 60–80°C for amide bond formation), solvent choice (e.g., DMF for polar intermediates), and catalysts (e.g., Pd-based catalysts for cross-coupling). Design of Experiments (DoE) methodologies can systematically optimize yields by evaluating variables like reagent stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%). X-ray crystallography (when feasible) provides definitive structural validation .
Q. What are the recommended protocols for assessing in vitro biological activity?
Standard assays include:
- Enzyme inhibition : Kinetic studies using fluorogenic substrates or colorimetric assays (e.g., NADH depletion for kinase targets).
- Cellular assays : Dose-response curves in relevant cell lines (e.g., IC₅₀ determination via MTT assays). Positive controls (e.g., known inhibitors) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?
Discrepancies may arise from impurities or isobaric interferences. Strategies include:
- Cross-validation : Use 2D-NMR (HSQC, HMBC) to confirm connectivity.
- High-resolution MS (HRMS) : Identify isotopic patterns or adducts (e.g., sodium/potassium).
- Alternative techniques : X-ray crystallography (for unambiguous structure) or IR spectroscopy to detect functional groups .
Q. What computational strategies predict biological activity or reactivity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyridazine derivatives in ) to identify critical substituents .
Q. How do the trifluoromethyl group and azetidine ring influence pharmacokinetic properties?
- Trifluoromethyl : Enhances metabolic stability by resisting oxidative degradation. Increases lipophilicity (logP), improving membrane permeability.
- Azetidine : Ring strain promotes conformational rigidity, potentially enhancing target binding. Computational modeling (e.g., molecular dynamics) can simulate interactions with hydrophobic binding pockets .
Q. What experimental design approaches optimize synthesis yield and minimize by-products?
- DoE : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions.
- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, mixing) to reduce side reactions (e.g., ’s Omura-Sharma-Swern oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
